molecular formula C7H6Cl2N2O B1301049 2,3-dichloro-N'-hydroxybenzenecarboximidamide CAS No. 261761-55-1

2,3-dichloro-N'-hydroxybenzenecarboximidamide

Cat. No. B1301049
M. Wt: 205.04 g/mol
InChI Key: OPOPCNCEDLBYPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated aromatic compounds can involve multiple steps, including condensation, chlorination, and reduction reactions. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, followed by chlorination with phosphorus oxychloride . Similarly, 2-Chloro-4-aminophenol was synthesized from 3,4-dichloronitrobenzene by high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods highlight the complexity and multi-step nature of synthesizing chlorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds can be determined using various analytical techniques, including X-ray diffraction, density functional theory (DFT), and Hirshfeld surface analysis. For example, the crystal structure of a synthesized compound was determined to belong to the tetragonal system, and its geometric bond lengths and angles were compared with DFT calculations . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and its potential interaction with biological targets.

Chemical Reactions Analysis

Chlorinated aromatic compounds can participate in a variety of chemical reactions, including complex formation with metals. Dibenzo[e,k]-2,3-bis(hydroxyimino)-1,4,7,10-tetraaza-2,3,8,9-tetrahydrocyclododecine forms trinuclear complexes with various metal ions by coordinating through nitrogen atoms in both aza and oxime groups . These reactions are significant for the development of new materials and catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of chloro and hydroxy groups can affect the compound's ability to form hydrogen bonds and interact with biological molecules. For instance, the title compound in one of the studies showed marked inhibition against various human cancer cell lines, indicating its potential as an anticancer agent . The physical and chemical properties are therefore essential for predicting the behavior of these compounds in different environments and their suitability for pharmaceutical applications.

Scientific Research Applications

Chromogenic Detection Systems

  • Enzymatic Uric Acid Assay : Fossati et al. (2010) discussed an improved chromogenic detection system that used a 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in the enzymatic assay of uric acid in biological fluids. This system was noted for its reliability, simplicity, rapidity, and suitability for both manual and automated procedures (Fossati, Prencipe, & Berti, 2010).

Synthesis and Complex Formation

  • Novel Oxime Compounds : Bank and B. ròlu (1983) synthesized Dibenzo[e,k]-2,3-bis(hydroxyimino)-1,4,7,10-tetraaza-2,3,8,9-tetrahydrocyclododecine from anti-dichloro-glyoxime. This compound was found to form trinuclear complexes with various metals, indicating its potential application in coordination chemistry (Bank & B. ròlu, 1983).

Electrical Conductivity Properties

  • Copper Complexes with Novel Dioxime Compounds : Aydogdu et al. (2003) investigated the electrical properties of copper complexes with novel dioxime compounds containing the oxolane ring. These complexes exhibited semiconducting properties and were studied for their activation energies and n-type electrical conductivity (Aydogdu et al., 2003).

Spectrophotometry in Iron Determination

  • Solid-Phase Spectrophotometry : Amin and Gouda (2008) developed a procedure for the determination of trace amounts of iron using solid-phase spectrophotometry (SPS). They utilized 2,3-dichloro-6-(3-carboxy-2-hydroxy-1-naphthylazo)quinoxaline, showing the application of similar compounds in analytical chemistry (Amin & Gouda, 2008).

pKa Determination of Substituted Dihydroxybenzenes

  • Computational Method for pKa Determination : Romero et al. (2018) implemented an experimentally validated computational method for determining the pKa of substituted 1,2-dihydroxybenzenes, highlighting the role of these compounds in advanced oxidation processes and their relevance in oxidative stress and neuronal disease in humans (Romero et al., 2018).

properties

IUPAC Name

2,3-dichloro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOPCNCEDLBYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N'-hydroxybenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Cao, Z Yao, F Dou, Y Zhang, Y Qiu… - Chemistry & …, 2019 - Wiley Online Library
In this study, a series of phenyl‐1,2,4‐oxadiazole derivatives were synthesized and evaluated for anti‐allodynic activity. Structure–activity relationship studies identified 1‐{4‐[3‐(2,4‐…
Number of citations: 9 onlinelibrary.wiley.com

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